H-Ala-Ala-Pro-pNA HCl Kinetic Parameters Differentiated from Gly-Pro-pNA and Ala-Pro-pNA
In a direct comparative kinetic study (2024), H-Ala-Ala-Pro-pNA HCl demonstrated distinct kinetic parameters against DPP-IV and POP enzymes. Against DPP-IV, the compound exhibited Km = 0.71 ± 0.15 mM and kcat/Km = 125.9 ± 13.5 M⁻¹s⁻¹. Against POP, it showed Km = 1.57 ± 0.12 mM and kcat/Km = 24.2 ± 1.1 M⁻¹s⁻¹. Notably, the compound displayed no detectable hydrolytic activity against dipeptidyl aminopeptidase yscV under the same assay conditions [1]. For comparative context, the widely used DPP-IV substrate Gly-Pro-pNA typically exhibits Km values of 0.11-0.31 mM against human DPP-IV/CD26 isoforms, while Ala-Pro-pNA demonstrates kcat/Km values of 10-500 mM⁻¹s⁻¹ across different DPP-IV sources [2][3].
| Evidence Dimension | Enzyme kinetics (Km and catalytic efficiency) |
|---|---|
| Target Compound Data | DPP-IV: Km = 0.71 ± 0.15 mM, kcat/Km = 125.9 ± 13.5 M⁻¹s⁻¹; POP: Km = 1.57 ± 0.12 mM, kcat/Km = 24.2 ± 1.1 M⁻¹s⁻¹ |
| Comparator Or Baseline | Gly-Pro-pNA (human DPP-IV/CD26): Km = 0.11 mM; DPP IV-beta: Km = 0.31 mM [2]; Ala-Pro-pNA (Vespa basalis DPP-IV): kcat/Km range = 10-500 mM⁻¹s⁻¹ [3] |
| Quantified Difference | H-Ala-Ala-Pro-pNA exhibits approximately 2.3- to 6.5-fold higher Km than Gly-Pro-pNA against DPP-IV, indicating lower affinity but measurable turnover; catalytic efficiency of 125.9 M⁻¹s⁻¹ falls within the reported range for Ala-Pro-pNA |
| Conditions | 40 mM Tris-HCl buffer, pH 8.0, 37°C; absorbance measured at 405 nm; enzyme concentrations: DPP-IV 0.95 µM, POP 0.125 µM [1] |
Why This Matters
The measurable but distinct kinetic parameters against DPP-IV, combined with the absence of yscV activity, define a unique selectivity window that prevents assay cross-reactivity when studying multiple proline-specific peptidases simultaneously.
- [1] Research Square Preprint, 2024. DOI: 10.21203/rs.3.rs-4041084/v1. View Source
- [2] NACTEM Database. HUMANGGP:005099. DPP IV-beta vs CD26 substrate comparison. View Source
- [3] Hsieh, F.C. et al. Characterization and Evaluation of the Activity of Dipeptidyl Peptidase IV from the Black-Bellied Hornet Vespa basalis. 2012. View Source
